molecular formula C11H15BrN4O3 B3501045 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE

Cat. No.: B3501045
M. Wt: 331.17 g/mol
InChI Key: QNLHUYDHPPOSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE is a complex organic compound with a molecular structure that includes a pyrazole ring substituted with bromine, methyl, and nitro groups, and a piperidino-ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group. Bromination and methylation are then carried out to obtain the desired substituted pyrazole. The final step involves the reaction of the substituted pyrazole with piperidino-ethanone under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The piperidino-ethanone moiety can be modified through reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted pyrazoles.

Scientific Research Applications

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and piperidino-ethanone moieties can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE is unique due to the presence of the piperidino-ethanone moiety, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4O3/c1-8-10(12)11(16(18)19)13-15(8)7-9(17)14-5-3-2-4-6-14/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLHUYDHPPOSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCCCC2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.